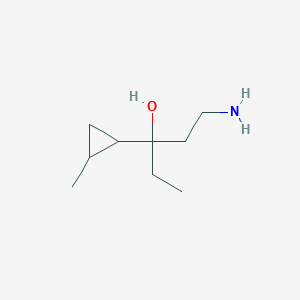![molecular formula C10H19NO B13183879 2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)
2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol is a chemical compound with the molecular formula C10H19NO It is a bicyclic structure that includes a norbornane skeleton with an amino group and a hydroxyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol typically involves the following steps:
Formation of the Norbornane Skeleton: The initial step involves the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile to form the norbornane skeleton.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may modulate various biochemical pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
Norbornane: The parent hydrocarbon structure without functional groups.
Norborneol: A similar compound with a hydroxyl group but without the amino group.
Borneol: A bicyclic alcohol with a similar structure but different functional groups.
Uniqueness
2-(1-Aminopropan-2-yl)bicyclo[221]heptan-2-ol is unique due to the presence of both amino and hydroxyl groups on the norbornane skeleton, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
2-(1-aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-7(6-11)10(12)5-8-2-3-9(10)4-8/h7-9,12H,2-6,11H2,1H3 |
Clave InChI |
APVMWWYKYCBHQY-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1(CC2CCC1C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


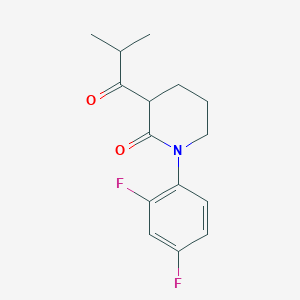
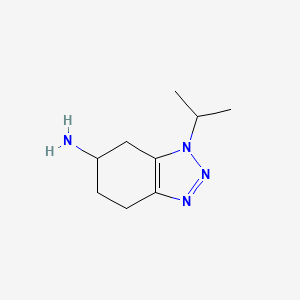
![2-Ethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13183806.png)
![N-[5-(2-Amino-1,3-thiazol-4-YL)-2-(methylsulfanyl)phenyl]acetamide](/img/structure/B13183809.png)
![6-(1H-Imidazol-2-yl)spiro[2.5]octan-6-amine](/img/structure/B13183819.png)

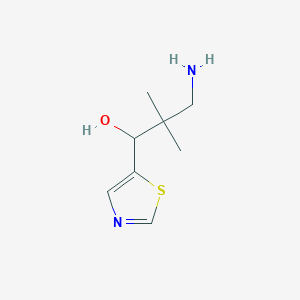

methanol](/img/structure/B13183839.png)
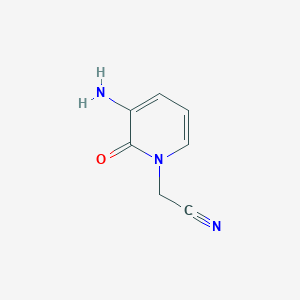
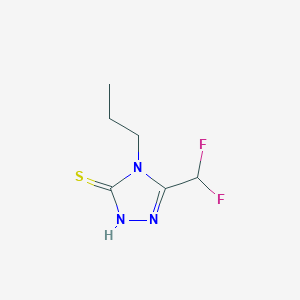
![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)
